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Compound of Interest

Compound Name: 2-Methoxyphenethylamine

Cat. No.: B1581544 Get Quote

An In-depth Technical Guide to 2-(2-
Methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals

Abstract
2-(2-Methoxyphenyl)ethanamine, a substituted phenethylamine derivative, holds significant

interest within the scientific community, particularly in the fields of medicinal chemistry and

pharmacology. This technical guide provides a comprehensive overview of its chemical

structure, physicochemical properties, synthesis, and analytical characterization. Furthermore,

it explores its known biological activities and its role as a key intermediate in the synthesis of

pharmaceutical agents. This document is intended to serve as a valuable resource for

researchers and professionals engaged in the study and application of this compound.

Chemical Structure and Properties
2-(2-Methoxyphenyl)ethanamine, also known as o-methoxyphenethylamine, is a primary amine

with a methoxy group substituted at the ortho position of the phenyl ring.[1][2] This substitution

significantly influences its electronic properties and biological activity compared to its

unsubstituted parent compound, phenethylamine.
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IUPAC Name: 2-(2-methoxyphenyl)ethanamine[1]

CAS Number: 2045-79-6[1][2]

Molecular Formula: C₉H₁₃NO[1][2]

Canonical SMILES: COC1=CC=CC=C1CCN[3]

InChI Key: WSWPCNMLEVZGSM-UHFFFAOYSA-N[1]

The structural characteristics of 2-(2-methoxyphenyl)ethanamine are summarized in the table

below.

Property Value Reference(s)

Molecular Weight 151.21 g/mol [1]

Appearance Typically a liquid [4]

Boiling Point 238 - 240 °C (approximate) [4]

Density ~1.04 g/cm³ [5]

Solubility

Soluble in organic solvents like

ethanol and dichloromethane;

limited solubility in water.

[4]

pKa
Data not readily available in

cited sources.

logP 1.7 (Computed) [1]

Synthesis
While various synthetic routes to 2-(2-methoxyphenyl)ethanamine and its analogs have been

reported, a common approach involves the reduction of a corresponding nitrile or oxime. A

generalized synthetic workflow is presented below.
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Experimental Protocol: A Generalized Synthesis
Approach
A prevalent method for the synthesis of phenethylamines involves the reduction of a

phenylacetonitrile derivative. For 2-(2-methoxyphenyl)ethanamine, this would typically involve

the following conceptual steps:

Preparation of 2-Methoxyphenylacetonitrile: This intermediate can be synthesized from 2-

methoxybenzyl chloride or bromide via nucleophilic substitution with a cyanide salt.

Reduction of the Nitrile: The 2-methoxyphenylacetonitrile is then reduced to the

corresponding primary amine. Common reducing agents for this transformation include

lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.

Note: Detailed, step-by-step experimental protocols for the synthesis of 2-(2-

methoxyphenyl)ethanamine are not extensively available in the public domain. Researchers

should adapt established procedures for similar phenethylamine syntheses, exercising

appropriate safety precautions, particularly when working with hazardous reagents like LiAlH₄

and cyanide salts.

A logical workflow for a potential synthesis is depicted in the following diagram.

Generalized Synthesis Workflow

2-Methoxybenzyl Halide Nucleophilic Substitution
(e.g., NaCN)

Step 1
2-Methoxyphenylacetonitrile Reduction

(e.g., LiAlH4 or H2/Catalyst)
Step 2

2-(2-Methoxyphenyl)ethanamine

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 2-(2-methoxyphenyl)ethanamine.

Analytical Characterization
The structural confirmation and purity assessment of 2-(2-methoxyphenyl)ethanamine are

typically achieved through a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, the methoxy group protons, and the two methylene groups of the

ethylamine side chain. The aromatic protons will appear as a complex multiplet in the

aromatic region. The methoxy protons will be a sharp singlet, and the ethylamine protons will

appear as two distinct multiplets, likely triplets, unless there is complex coupling.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon

atoms in the molecule, including the aromatic carbons (both substituted and unsubstituted),

the methoxy carbon, and the two aliphatic carbons of the ethylamine side chain.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.[6]

Spectral Width: ~12-16 ppm.[6]

Number of Scans: 16-32 scans.[6]

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.[6]

Spectral Width: ~200-240 ppm.[6]

Number of Scans: 1024 or more, depending on concentration.[6]

Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the

molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass
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spectrum of 2-(2-methoxyphenyl)ethanamine is expected to show a molecular ion peak (M⁺)

corresponding to its molecular weight, along with characteristic fragment ions resulting from the

cleavage of the ethylamine side chain and the loss of the methoxy group.

Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile

organic solvent such as methanol or ethyl acetate.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250-280 °C.[7]

Oven Program: A temperature gradient program, for example, starting at 80 °C and

ramping up to 300 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Infrared (IR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key

expected vibrational bands include:

N-H stretch: A broad band or two bands in the region of 3300-3400 cm⁻¹ characteristic of a

primary amine.

C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹, respectively.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-O stretch (ether): A strong band around 1240 cm⁻¹.

C-N stretch: A band in the 1020-1250 cm⁻¹ region.
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Experimental Protocol: FTIR Analysis
Sample Preparation: The sample, if liquid, can be analyzed as a thin film between two salt

plates (e.g., NaCl or KBr). If solid, it can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Biological Activity and Potential Applications
2-(2-Methoxyphenyl)ethanamine belongs to the phenethylamine class, which includes many

compounds with significant psychoactive and pharmacological properties.[8] The biological

activity of substituted phenethylamines is highly dependent on the nature and position of the

substituents on the phenyl ring and the amine group.

Relationship to Psychoactive Compounds
Many substituted phenethylamines are known to interact with monoamine neurotransmitter

systems, particularly serotonin (5-HT) and dopamine receptors.[5] While specific receptor

binding data for 2-(2-methoxyphenyl)ethanamine is not extensively documented in publicly

available literature, its structural similarity to known psychoactive compounds suggests a

potential for interaction with these receptors. For instance, the NBOMe series of hallucinogens

are N-benzyl derivatives of methoxyphenethylamines.[9]

Pharmaceutical Intermediate
2-(2-Methoxyphenyl)ethanamine and its derivatives are valuable intermediates in the synthesis

of pharmaceuticals. A notable example is its structural analog, 2-(2-

methoxyphenoxy)ethylamine, which is a key precursor in the synthesis of Carvedilol, a

medication used to treat high blood pressure and heart failure.[3]

Potential Signaling Pathways
Given the structural relationship to other phenethylamines that target serotonin receptors, 2-(2-

methoxyphenyl)ethanamine could potentially modulate downstream signaling pathways

associated with these receptors. Activation of 5-HT₂A receptors, for example, typically leads to

the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
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bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second

messengers then trigger the release of intracellular calcium and the activation of protein kinase

C (PKC), respectively.

The following diagram illustrates a hypothetical signaling pathway that could be initiated by a

phenethylamine derivative binding to a G-protein coupled receptor like the 5-HT₂A receptor.
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Hypothetical Signaling Pathway

2-(2-Methoxyphenyl)ethanamine
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Caption: Hypothetical signaling cascade following receptor activation.
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Disclaimer: The biological activities and signaling pathways described are based on the known

pharmacology of structurally related compounds. Specific experimental data for 2-(2-

methoxyphenyl)ethanamine is limited, and further research is required to fully elucidate its

pharmacological profile.

Conclusion
2-(2-Methoxyphenyl)ethanamine is a compound of significant interest due to its chemical

properties and its position within the broader class of pharmacologically active

phenethylamines. This guide has provided a detailed overview of its structure, properties,

synthesis, and analytical characterization. While its specific biological activities and

mechanisms of action require further investigation, its potential as a research tool and a

pharmaceutical intermediate is evident. The information and protocols presented herein are

intended to facilitate further research and development involving this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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